molecular formula C15H6ClF3N2O4 B15074676 N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide CAS No. 4083-50-5

N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide

Cat. No.: B15074676
CAS No.: 4083-50-5
M. Wt: 370.66 g/mol
InChI Key: FUPOJZUMYLOSSF-UHFFFAOYSA-N
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Description

N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C15H9ClN2O4 It is known for its unique structure, which includes a fluorenone core substituted with chloro, nitro, and trifluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-7-nitrofluorenone.

    Nitration: The fluorenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The nitrated fluorenone is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Trifluoroacetamidation: Finally, the chlorinated nitrofluorenone is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroacetamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-yl)acetamide
  • 1H-Indazole, 3-chloro-7-nitro-
  • 7-Nitroindazole

Uniqueness

N-(3-Chloro-7-nitro-9-oxo-9H-fluoren-2-YL)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

4083-50-5

Molecular Formula

C15H6ClF3N2O4

Molecular Weight

370.66 g/mol

IUPAC Name

N-(3-chloro-7-nitro-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C15H6ClF3N2O4/c16-11-4-8-7-2-1-6(21(24)25)3-9(7)13(22)10(8)5-12(11)20-14(23)15(17,18)19/h1-5H,(H,20,23)

InChI Key

FUPOJZUMYLOSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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